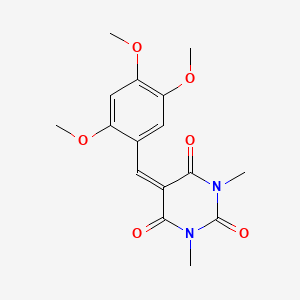

N-2-biphenylyl-2-(methylthio)benzamide

Descripción general

Descripción

The study and development of benzamide derivatives, including those with specific substituents like methylthio groups, are of significant interest in organic chemistry due to their diverse chemical properties and potential applications in various fields, including materials science and pharmacology. These compounds often serve as key intermediates in the synthesis of more complex molecules.

Synthesis Analysis

Palladium-catalyzed, N-(2-aminophenyl)acetamide-assisted ortho-arylation of substituted benzamides represents a notable method for the synthesis of biaryl amide derivatives, showcasing the versatility of benzamide compounds in facilitating the formation of bioactive natural products (Reddy, Blanton, & Watkins, 2017).

Molecular Structure Analysis

The molecular structure of benzamide derivatives has been extensively studied, demonstrating the influence of substituents on the overall molecular configuration and properties. For instance, the analysis of novel benzamide compounds using X-ray diffraction and DFT calculations provides insights into their geometric parameters and electronic properties, including HOMO and LUMO energies (Demir et al., 2015).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, including those leading to the synthesis of complex organic molecules. For example, N,N′-carbonyldi[2(3H)-benzoxazolethione] has been shown to be an effective condensing agent for the preparation of amides, esters, and peptides under mild conditions (Ueda, Kawaharasaki, & Imai, 1984).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility and crystalline structure, are crucial for their practical applications. The synthesis and characterization of specific benzamide compounds have been detailed, providing valuable information on their crystallization patterns and solubility in various solvents (Kırca et al., 2018).

Chemical Properties Analysis

The chemical properties of benzamide derivatives, including reactivity and stability, are significantly influenced by their molecular structure. Studies have shown that substituents on the benzamide backbone can affect the compound's reactivity towards other chemicals, as well as its stability under different conditions. For instance, the introduction of a methylthio group could potentially enhance the molecule's electron-donating ability, affecting its chemical behavior in reactions (Beloglazkina et al., 2007).

Aplicaciones Científicas De Investigación

Histone Deacetylase Inhibition

One area of application for structurally similar compounds is in the development of histone deacetylase (HDAC) inhibitors, which have significant potential in cancer therapy. For example, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide has been identified as an orally active, isotype-selective small molecule HDAC inhibitor, showing promise as an anticancer drug due to its ability to block cancer cell proliferation and induce apoptosis Zhou et al., 2008.

Antimicrobial Activity

Compounds related to N-2-biphenylyl-2-(methylthio)benzamide have also shown potential in antimicrobial applications. A study on thiourea derivatives demonstrated significant anti-pathogenic activity, especially against strains like Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their biofilm-forming capabilities Limban et al., 2011. This suggests the potential for developing novel antimicrobial agents from this chemical class.

Antihypertensive Effects

The discovery of N-(biphenylylmethyl)imidazoles as potent, orally active angiotensin II receptor antagonists highlights another application. These compounds, through their action on angiotensin II receptors, offer a therapeutic approach for hypertension, demonstrating the versatility of biphenylyl derivatives in drug development Carini et al., 1991.

Polymer Science

In materials science, the controlled radical polymerization of acrylamide containing l-phenylalanine moiety via RAFT demonstrates the utility of benzamide derivatives in synthesizing polymers with specific properties. Such materials could have applications ranging from biocompatible materials to advanced coatings Mori et al., 2005.

Antifungal Activity

The synthesis and characterization of N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes have been investigated for their structure and antifungal properties, indicating the potential of benzamide derivatives in addressing fungal infections and plant diseases Weiqun et al., 2005.

Propiedades

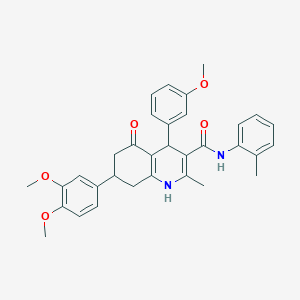

IUPAC Name |

2-methylsulfanyl-N-(2-phenylphenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NOS/c1-23-19-14-8-6-12-17(19)20(22)21-18-13-7-5-11-16(18)15-9-3-2-4-10-15/h2-14H,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFKXRRSTDCHGJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NC2=CC=CC=C2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(biphenyl-2-yl)-2-(methylsulfanyl)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4622739.png)

![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B4622742.png)

![N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-(2-furylmethyl)thiourea](/img/structure/B4622759.png)

![5-{4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}-5-oxopentanoic acid](/img/structure/B4622787.png)

![2-cyano-3-{3-[(2,6-dimethylphenoxy)methyl]-4-methoxyphenyl}-N-propylacrylamide](/img/structure/B4622795.png)

![1-[(2-methylbenzyl)sulfonyl]piperidine](/img/structure/B4622802.png)

![4-({[(2-chloro-4-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4622803.png)

![N~1~-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4622820.png)

![N-[1-(2-chloro-4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B4622834.png)

![2-{[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4622845.png)